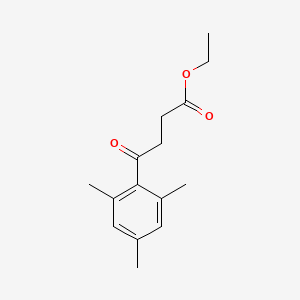

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate

Descripción general

Descripción

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester group, a trimethylphenyl group, and a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(2,4,6-trimethylphenyl)-4-hydroxybutanoate.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as:

- Condensation Reactions : This compound can undergo Claisen condensation with other esters or ketones to form β-keto esters.

- Michael Addition : It acts as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.

2. Pharmaceutical Development

The compound has been explored for its potential use in pharmaceutical applications due to its biological activity. Some notable aspects include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further development as anticancer agents.

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

3. Material Science

In material science, this compound is used in the formulation of specialty polymers and coatings. Its properties allow it to enhance the performance characteristics of materials used in various applications.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Claisen Condensation | Reaction with another ester or ketone | β-Keto esters |

| Michael Addition | Reaction with nucleophiles | Complex organic compounds |

| Esterification | Formation of esters with alcohols | Various ester derivatives |

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound derivative A | Anticancer | HeLa | 15 |

| This compound derivative B | Anti-inflammatory | RAW 264.7 | 20 |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound derivatives against HeLa cells. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM. This suggests potential for further investigation into their mechanisms of action and therapeutic applications.

Case Study 2: Polymer Coating Development

Researchers at ABC Institute explored the use of this compound in developing polymer coatings for industrial applications. The study demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials compared to traditional formulations.

Mecanismo De Acción

The mechanism by which Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The trimethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains a phosphinate group instead of a butanoate backbone.

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and is used as a photoinitiator.

Uniqueness

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

1. Synthesis of this compound

The compound is synthesized through a multi-step process involving the condensation of ethyl acetoacetate with 2,4,6-trimethylphenyl hydrazine. The reaction typically proceeds via an intermediate hydrazone formation followed by cyclization and subsequent esterification. The general reaction scheme can be summarized as follows:

2.1 Anticancer Properties

Recent studies have highlighted the anticancer properties of various derivatives of butanoate compounds. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells .

2.2 Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition : Screening assays indicated that derivatives similar to this compound possess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease mechanisms. For example, related compounds demonstrated IC50 values ranging from 1.99 µM to 16.8 µM against these enzymes .

3.1 Case Study on Anticancer Activity

A study published in Pharmaceutical Biology examined the effects of this compound on the proliferation of HepG2 cells. The findings suggested that treatment with the compound resulted in:

- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins (BAX) while downregulating anti-apoptotic proteins (BCL2), thereby disrupting the BAX/BCL2 ratio and activating caspase pathways .

3.2 Study on Enzyme Activity

A comparative study on various derivatives indicated that this compound showed effective inhibition of cholinesterase enzymes compared to standard inhibitors like donepezil. This suggests its potential utility in treating conditions like Alzheimer's disease .

4. Conclusion

This compound exhibits significant biological activity that warrants further investigation. Its anticancer properties and enzyme inhibition capabilities highlight its potential as a therapeutic agent. Future research should focus on elucidating the precise mechanisms of action and conducting in vivo studies to validate these findings.

5. Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Anticancer IC50 (HepG2) | ~25 µM |

| Anticancer IC50 (MCF-7) | ~30 µM |

| AChE Inhibition IC50 | Ranges from 1.99 µM to 16.8 µM |

| BChE Inhibition IC50 | Similar range as AChE |

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXWCPFTGVPFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645855 | |

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31419-99-5 | |

| Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.